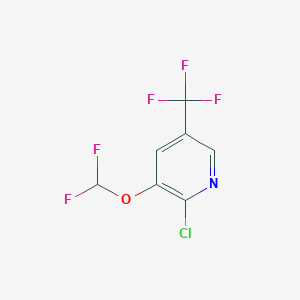
2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine
Descripción general
Descripción
2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C7H3ClF5NO and its molecular weight is 247.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClFNO, with a molecular weight of 247.55 g/mol. Its structure includes a pyridine ring substituted with chlorine, difluoromethoxy, and trifluoromethyl groups, contributing to its unique chemical properties.
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including this compound, exhibit significant antimicrobial properties. A study evaluated various pyridine derivatives against bacterial strains and reported that certain substitutions enhance antibacterial efficacy. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 1.56 to 6.25 µg/mL against tested bacterial strains .
Antiprotozoal Activity
The compound has also shown promising antiprotozoal activity. In vitro studies demonstrated that related compounds displayed potent effects against trypomastigotes of Trypanosoma cruzi with IC values as low as 0.37 µM, significantly outperforming standard treatments like benznidazole .
Antitumor Activity
In cancer research, pyridine derivatives have been assessed for their antiproliferative effects. A notable study indicated that certain derivatives exhibited IC values against various cancer cell lines, such as MGC803 and HeLa cells, with values lower than those of established chemotherapeutics like 5-fluorouracil . This suggests potential applications in cancer therapy.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with commercially available pyridine derivatives.
- Chlorination : Chlorination reactions introduce the chlorine atom into the pyridine ring.
- Fluorination : Subsequent reactions incorporate difluoromethoxy and trifluoromethyl groups.
- Purification : The final product is purified using techniques such as liquid chromatography to ensure high yield and purity.
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Antimicrobial Efficacy : A comparative study on various pyridine derivatives showed that those with trifluoromethyl substitutions had enhanced antibacterial properties compared to their non-fluorinated counterparts.
- Antiprotozoal Assessment : Another study focused on the antiprotozoal effects of fluorinated pyridines against T. cruzi, demonstrating superior activity over traditional treatments.
Data Summary
Propiedades
IUPAC Name |
2-chloro-3-(difluoromethoxy)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF5NO/c8-5-4(15-6(9)10)1-3(2-14-5)7(11,12)13/h1-2,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHVSBNMGWVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1OC(F)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















